Cas no 40926-74-7 ((2,3-Dimethylphenoxy)acetyl chloride)

(2,3-Dimethylphenoxy)acetyl chloride is a versatile acylating agent used in organic synthesis, particularly in the preparation of esters and amides. Its reactive acyl chloride group enables efficient derivatization of alcohols, amines, and other nucleophiles, making it valuable for pharmaceutical and agrochemical applications. The presence of the dimethylphenoxy moiety enhances steric and electronic properties, which can influence the reactivity and selectivity of downstream products. This compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its high purity and consistent performance make it a reliable intermediate for researchers and industrial chemists seeking to introduce the (2,3-dimethylphenoxy)acetyl functional group into target molecules.
(2,3-Dimethylphenoxy)acetyl chloride structure
40926-74-7 structure
Product Name:(2,3-Dimethylphenoxy)acetyl chloride
CAS No:40926-74-7
MF:C10H11ClO2
MW:198.646142244339
MDL:MFCD11939211
CID:1074288
PubChem ID:17979657
Update Time:2025-05-20

(2,3-Dimethylphenoxy)acetyl chloride Chemical and Physical Properties

Names and Identifiers

    • (2,3-Dimethylphenoxy)acetyl chloride
    • ALBB-011206
    • VS-04657
    • DTXSID901283216
    • 2-(2,3-dimethylphenoxy)acetylchloride
    • BBL014863
    • AKOS000346243
    • Acetyl chloride, (2,3-dimethylphenoxy)-
    • STL197272
    • J-505463
    • SCHEMBL3252285
    • 40926-74-7
    • MFCD11939211
    • 2-(2,3-dimethylphenoxy)acetyl chloride
    • MDL: MFCD11939211
    • Inchi: 1S/C10H11ClO2/c1-7-4-3-5-9(8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3
    • InChI Key: BEYBMBJPVUBCKW-UHFFFAOYSA-N
    • SMILES: ClC(COC1=CC=CC(C)=C1C)=O

Computed Properties

  • Exact Mass: 198.0447573g/mol
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3Ų

(2,3-Dimethylphenoxy)acetyl chloride Security Information

  • HazardClass:IRRITANT

(2,3-Dimethylphenoxy)acetyl chloride Pricemore >>

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(2,3-Dimethylphenoxy)acetyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:40926-74-7)(2,3-Dimethylphenoxy)acetyl chloride
Order Number:A1160870
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:02
Price ($):229.0/684.0
Email:sales@amadischem.com

Additional information on (2,3-Dimethylphenoxy)acetyl chloride

Introduction to (2,3-Dimethylphenoxy)acetyl Chloride (CAS No. 40926-74-7)

(2,3-Dimethylphenoxy)acetyl chloride is a significant intermediate in the field of organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 40926-74-7, has garnered attention due to its versatile applications in the synthesis of various bioactive molecules. The structural features of this compound, including its acetyl chloride functionality and dimethylphenyl group, make it a valuable building block for the development of novel chemical entities.

The utility of (2,3-Dimethylphenoxy)acetyl chloride stems from its ability to participate in a wide range of chemical reactions, such as nucleophilic acyl substitutions, amide bond formations, and esterifications. These reactions are fundamental in the synthesis of complex molecules, including drugs and pesticides. The presence of the acetyl chloride group enhances the reactivity of the molecule, making it an attractive choice for synthetic chemists.

In recent years, there has been a growing interest in the development of novel therapeutic agents targeting various diseases. (2,3-Dimethylphenoxy)acetyl chloride has been employed in the synthesis of several pharmacologically active compounds. For instance, it has been used in the preparation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The dimethylphenyl moiety in this compound contributes to its binding affinity with biological targets, enhancing its efficacy as a pharmacophore.

Moreover, research has shown that (2,3-Dimethylphenoxy)acetyl chloride can be utilized in the synthesis of agrochemicals. Its structural framework allows for the development of compounds that exhibit herbicidal and pesticidal properties. These applications are particularly relevant in modern agriculture, where there is an increasing demand for environmentally friendly and highly effective crop protection agents.

The synthesis of (2,3-Dimethylphenoxy)acetyl chloride typically involves the reaction of 2,3-dimethylanisole with thionyl chloride or phosphorus pentachloride. This process converts the anisole derivative into the corresponding acetyl chloride derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and ensure high yields.

Recent advancements in synthetic methodologies have further improved the efficiency and scalability of (2,3-Dimethylphenoxy)acetyl chloride production. Techniques such as flow chemistry and microwave-assisted synthesis have been explored to enhance reaction rates and purities. These innovations not only reduce production costs but also minimize environmental impact by optimizing resource utilization.

The applications of (2,3-Dimethylphenoxy)acetyl chloride extend beyond pharmaceuticals and agrochemicals. It has also been used in material science for the development of advanced polymers and coatings. The acetyl chloride group can undergo polymerization reactions to form high-performance materials with unique properties such as thermal stability and mechanical strength.

In conclusion, (2,3-Dimethylphenoxy)acetyl chloride (CAS No. 40926-74-7) is a multifunctional compound with broad applications across various industries. Its role as a key intermediate in organic synthesis underscores its importance in developing novel bioactive molecules. As research continues to uncover new applications and synthetic strategies, the significance of this compound is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40926-74-7)(2,3-Dimethylphenoxy)acetyl chloride
A1160870
Purity:99%/99%
Quantity:1g/5g
Price ($):229.0/684.0
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